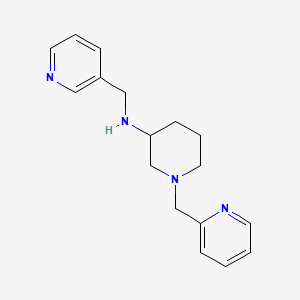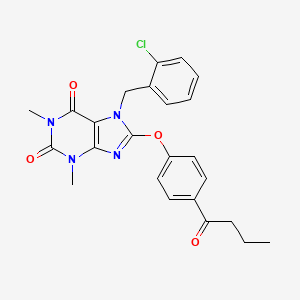
N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as AHPI, is a compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO). In addition, N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to use in certain assays. In addition, N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in humans. This will help to determine its safety and efficacy in humans. Additionally, future research can focus on developing more potent and selective analogs of N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide for therapeutic applications. Finally, N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be used as a lead compound for the development of novel drugs for various diseases.
Métodos De Síntesis
N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be synthesized through a simple three-step procedure. The first step involves the reaction of 3-acetylphenylhydrazine with 2-hydroxybenzaldehyde to form 3-(2-hydroxyphenyl)-1-phenyltriazene. In the second step, the triazene is reacted with acetic anhydride to form N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. The final step involves recrystallization of the product to obtain pure N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)12-5-4-6-13(9-12)19-18(23)15-10-17(24-20-15)14-7-2-3-8-16(14)22/h2-10,22H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVJXKPDWIWRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)

![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![N-(2,5-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6133976.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)-4-piperidinyl]propanamide](/img/structure/B6133987.png)
![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)

![2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide](/img/structure/B6134035.png)
![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)